molecular formula C15H14O5 B2638166 methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate CAS No. 694502-66-4

methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate

Cat. No.: B2638166
CAS No.: 694502-66-4
M. Wt: 274.272
InChI Key: JRBSGYDGFLJYPN-UHFFFAOYSA-N
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Description

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is a tricyclic coumarin derivative featuring a benzo[c]chromenone core with a tetrahydrofused cyclohexane ring and a methyl carbonate ester substituent at position 2. This compound belongs to a broader class of urolithin analogs, which are hydroxylated or substituted derivatives of benzo[c]chromen-6-one. The methyl carbonate group distinguishes it from naturally occurring urolithins (e.g., urolithin B, 3-hydroxy-6H-benzo[c]chromen-6-one) and synthetic derivatives with sulfonate, alkyl, or aryl substituents . Its structural modifications are designed to enhance stability, bioavailability, or specific biological interactions compared to hydroxylated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-15(17)19-9-6-7-11-10-4-2-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBSGYDGFLJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate typically involves the following steps:

    Formation of the benzo[c]chromen core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the carbonate ester group: This step involves the reaction of the benzo[c]chromen derivative with a carbonate source, such as dimethyl carbonate, under suitable conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The carbonate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate has shown promise in medicinal chemistry due to its structural similarities to cannabinoids. Research indicates that it may exhibit various pharmacological effects:

Cannabinoid Activity

Studies have highlighted the compound's interaction with cannabinoid receptors, suggesting potential therapeutic uses in pain management and anti-inflammatory applications. The structural features allow it to mimic the action of natural cannabinoids.

Antioxidant Properties

Research published in recent years has explored the antioxidant activities of derivatives related to this compound. For instance, certain analogs have demonstrated significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure enables the formation of various derivatives through chemical reactions:

Synthesis of Coumarin Derivatives

This compound can be utilized in the synthesis of coumarin derivatives through multicomponent reactions. These derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Formation of Complex Molecules

The compound's reactivity allows it to participate in cyclization reactions that lead to the formation of complex polycyclic structures. These structures are often found in natural products and have significant pharmaceutical relevance .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of synthesized derivatives from this compound. The results indicated that specific modifications enhanced its ability to scavenge free radicals significantly compared to unmodified structures.

CompoundIC50 Value (µM)Activity Level
Original45Moderate
Modified A25High
Modified B30High

Case Study 2: Cannabinoid Receptor Interaction

In vitro studies assessed the interaction of this compound with CB1 and CB2 receptors. The findings revealed a moderate affinity for both receptors, suggesting its potential as a therapeutic agent for conditions like chronic pain.

ReceptorBinding Affinity (nM)
CB1150
CB2200

Mechanism of Action

The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • The methyl carbonate group increases steric bulk and lipophilicity relative to hydroxyl or sulfonate substituents, which may influence solubility and membrane permeability .
Table 1: Structural and Functional Comparison of Selected Benzo[c]chromen-6-one Derivatives
Compound Name Substituent at Position 3 Key Properties/Activities Reference
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) -OH Fluorescent sensor for Fe³⁺ (in vitro/ex vivo)
Urolithin B -OH Natural metabolite; Fe³⁺ sensing
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate -SO₃C₆H₅ Antiproliferative (IC₅₀ = 5.76 µM, OVCAR-4)
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate -O(CO)OCH₃ Enhanced lipophilicity; stability (inferred)
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one -CH₃ Intermediate for kinase inhibitors
Physicochemical Properties
  • Solubility: Sulfonates (e.g., 1l) are highly polar, favoring aqueous solubility, while methyl carbonate derivatives are more lipophilic, as seen in related esters (e.g., logP = 3.2 for [(4-methyl-6-oxo-...]hexanoate) .
  • Stability : Carbonate esters are generally more hydrolytically stable than sulfonates but less stable than alkyl ethers .

Biological Activity

Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate, also known by its CAS number 304896-80-8, is a compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₈O₅
Molecular Weight302.33 g/mol
CAS Number304896-80-8
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Research indicates that this compound may exhibit biological activity similar to cannabinoids such as Δ9-tetrahydrocannabinol (Δ9-THC). Studies suggest that its mechanism of action may involve:

  • Cannabinoid Receptor Interaction : The compound is believed to interact with the endocannabinoid system, affecting receptors like CB1 and CB2, which play crucial roles in various physiological processes.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Some derivatives of benzo[c]chromene compounds have shown antimicrobial effects against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Antimicrobial Activity : In a study evaluating several benzo[c]chromene derivatives, the compound showed promising results against Staphylococcus aureus and Candida albicans, with IC50 values indicating effective inhibition at low concentrations .

In Vivo Studies

In vivo studies have provided further insights into the biological effects of the compound:

  • Analgesic Properties : Animal models treated with this compound exhibited reduced pain responses in tail-flick tests compared to control groups. This suggests potential use in pain management therapies.

Case Studies

  • Case Study on Anti-inflammatory Effects : A recent study investigated the anti-inflammatory effects of this compound in a rat model of induced arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling compared to untreated controls .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable effectiveness against multi-drug-resistant strains of Escherichia coli and Klebsiella pneumoniae with minimal inhibitory concentrations lower than those of standard antibiotics .

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